

Application Notes and Protocols for GSK864 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK864 is a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[1][2] It specifically targets IDH1 isoforms with mutations at the R132 residue, such as R132C, R132H, and R132G, with low nanomolar efficacy.[1][3] In cancer cells harboring these mutations, the enzyme gains a neomorphic function, converting α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][5] Elevated levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5] **GSK864** inhibits the production of 2-HG, thereby restoring normal cellular processes and impeding cancer progression.[1][4] These application notes provide detailed protocols for the preparation and administration of **GSK864** in in vivo mouse models, particularly for studies involving acute myeloid leukemia (AML) xenografts.

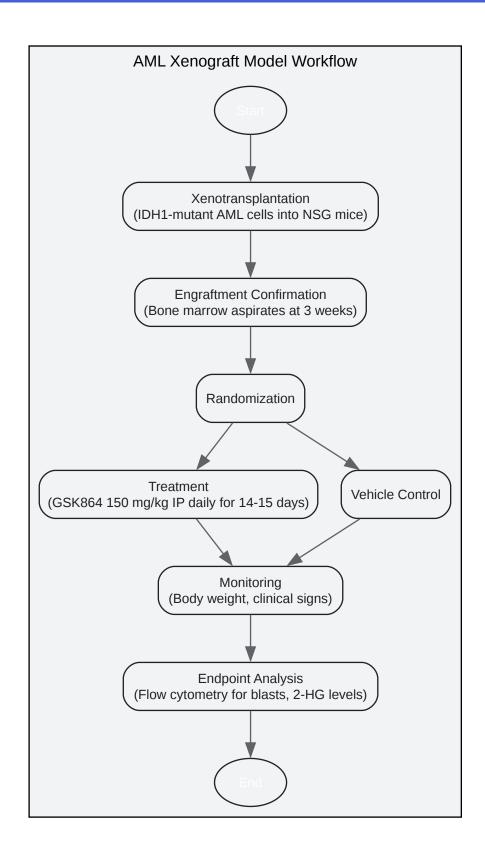
Mechanism of Action

Mutant IDH1 enzymes catalyze the NADPH-dependent reduction of α -KG to 2-HG. **GSK864** functions as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event locks the enzyme in an inactive conformation, preventing the conversion of α -KG to 2-HG. The subsequent reduction in intracellular 2-HG levels can lead to the reversal of hypermethylation, a key epigenetic alteration driven by this oncometabolite, and promote the differentiation of cancer cells, such as leukemic blasts.[1][4]









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